molecular formula C14H15BrClNO5 B071642 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside CAS No. 171869-92-4

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside

Cat. No. B071642
CAS RN: 171869-92-4
M. Wt: 392.63 g/mol
InChI Key: ZMYJTGDNFZJYFN-QRMYAHLGSA-N
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Description

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a biochemical recompound primarily employed as a substrate for detecting the presence of a specific enzyme, β-D-fucosidase . It can be hydrolyzed by the enzyme, resulting in the formation of a blue-colored compound .


Molecular Structure Analysis

The molecular formula of this compound is C14H15BrClNO5 . The structure includes a fucopyranoside sugar moiety attached to an indolyl group, which is further substituted at positions 4 and 5 by chlorine and bromine, respectively .


Chemical Reactions Analysis

This compound is a substrate for the enzyme β-D-fucosidase . When this compound is hydrolyzed by the enzyme, it results in the formation of a blue-colored compound .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.63 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 390.98221 g/mol .

Scientific Research Applications

Overview

5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, while not directly found in the returned studies, is related to compounds and research areas in the broader context of indole synthesis, fluoropyrimidine chemistry, and the study of halogenated compounds. These areas provide a foundational understanding of the types of applications and research avenues that might involve similar compounds.

Indole Synthesis and Applications

Indole compounds, including those derived from or related to 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, play a significant role in medicinal chemistry and drug development. Indole synthesis methods have been a focus of research due to the importance of indole alkaloids and derivatives in pharmacology. Innovative methods for indole synthesis facilitate the development of new drugs and therapeutic agents, highlighting the potential utility of related compounds in pharmaceutical research and development (Taber & Tirunahari, 2011).

Fluoropyrimidine Chemistry

Compounds like 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside might share structural similarities with fluoropyrimidines, which are crucial in cancer treatment. The chemistry of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its derivatives, has been extensively studied due to their significant role in chemotherapy. These studies provide insights into the mechanisms of action, metabolism, and clinical applications of fluoropyrimidines, offering a context for exploring similar compounds for cancer therapy (Gmeiner, 2020).

Halogen Chemistry in Environmental and Biological Systems

Research on halogenated compounds, including brominated and chlorinated derivatives, contributes to understanding the environmental impact and biological interactions of such chemicals. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, shed light on the toxicological profiles and environmental behavior of halogenated organic compounds. These insights can inform the safe use and potential ecological effects of related halogenated indoles (Birnbaum, Staskal, & Diliberto, 2003).

Safety and Hazards

The compound is sensitive to moisture and light . It should be stored away from oxidizing agents, heat, water/moisture, and light. It should also be stored under inert gas, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

Future Directions

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has been used in the yeast two-hybrid screen, for differentiating α-galactosidase-positive strains of yeast, and to determine melibiase activity in yeast and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids . These applications suggest that it could have future uses in biochemical research and in the development of diagnostic assays.

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-QRMYAHLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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